Tert-butyl (1-(4-aminophenyl)ethyl)carbamate
Overview
Description
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-aminophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-aminophenyl)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-aminophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (substituted benzamido)phenylcarbamate
Uniqueness
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643086-68-4 | |
Record name | tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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